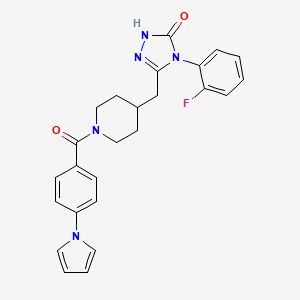
3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H24FN5O2 and its molecular weight is 445.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((1-(4-(1H-pyrrol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one represents a novel structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O3 with a molecular weight of approximately 352.4 g/mol. The compound features a complex arrangement including a triazole ring, a piperidine moiety, and a pyrrole-benzoyl structure, which contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Pyrrole Derivative : Initial synthesis starts with the formation of the pyrrole derivative.
- Friedel-Crafts Acylation : The benzoyl group is introduced to the pyrrole via Friedel-Crafts acylation.
- Nucleophilic Substitution : The piperidine ring is attached through nucleophilic substitution.
- Cyclization : Finally, the triazole moiety is formed via cyclization reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, potentially leading to antimicrobial or anticancer effects.
- Receptor Modulation : By binding to specific receptors, it may modulate signaling pathways involved in disease progression.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Various studies have shown that the compound can inhibit the growth of bacteria and fungi at low concentrations, demonstrating potential as an antimicrobial agent.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Viability Assays : In vitro assays using cancer cell lines have shown that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.
Antiviral Activity
Emerging studies suggest potential antiviral properties against various viral targets:
- Inhibition of Viral Replication : Preliminary data indicate that the compound may inhibit viral replication through interference with viral polymerases.
Research Findings and Case Studies
特性
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(4-pyrrol-1-ylbenzoyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c26-21-5-1-2-6-22(21)31-23(27-28-25(31)33)17-18-11-15-30(16-12-18)24(32)19-7-9-20(10-8-19)29-13-3-4-14-29/h1-10,13-14,18H,11-12,15-17H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETJFPPODDLSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














